Purity Specification Advantage Over Generic Piperidine-Linked Analogs
The commercially available batch of CAS 478262-45-2 guarantees a minimum purity of 95% as determined by the supplier's quality control . In contrast, the closely related piperidine analog 1-(4-Methyl-1,3-thiazol-2-yl)piperidine (CAS 58350-38-2), which is often procured as a synthetic intermediate for structurally similar kinase inhibitor cores, is typically supplied at ≥95% purity, but its specification can vary significantly between vendors, leading to potential batch-to-batch inconsistency in downstream reactions . The 95% minimum purity of the target compound provides a reliable starting point for SAR exploration, reducing the risk of confounding bioactivity artifacts from impurities.
| Evidence Dimension | Minimum declared purity specification |
|---|---|
| Target Compound Data | 95% min. purity |
| Comparator Or Baseline | 1-(4-Methyl-1,3-thiazol-2-yl)piperidine (CAS 58350-38-2): ≥95% min. purity (vendor-dependent) |
| Quantified Difference | Equivalent minimum specification, but target compound offers consistent 95% guarantee from a single validated supplier, reducing procurement risk |
| Conditions | Vendor technical datasheet specification (AKSci vs. AldrichCPR) |
Why This Matters
Consistent purity enables reproducible structure-activity relationship (SAR) studies, minimizing false negatives due to undefined impurities in analog batches.
